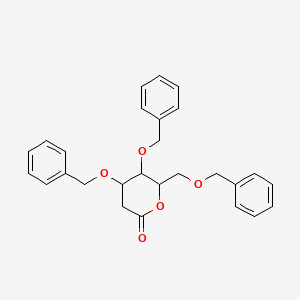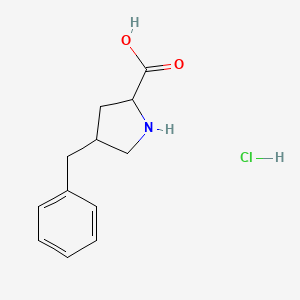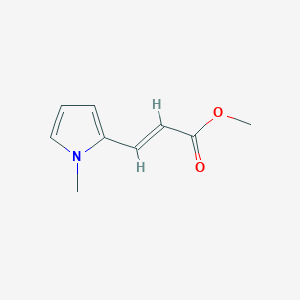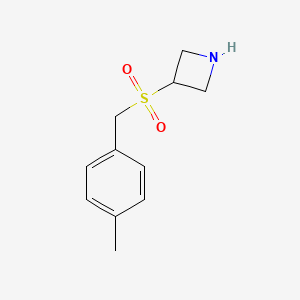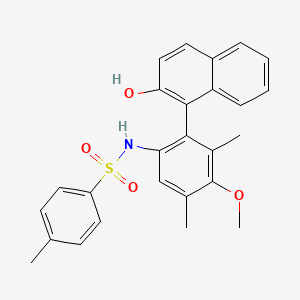
1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is a complex organic compound with a unique structure that combines a naphthalene core with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent functionalization. Common synthetic routes include:
Naphthalene Core Preparation: The naphthalene core can be synthesized through Friedel-Crafts alkylation or acylation reactions.
Functional Group Introduction:
Methoxy and Dimethyl Substitutions: These groups can be introduced through methylation and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol
- 1-( (2-ETHYL-PHENYLIMINO)-METHYL)-NAPHTHALEN-2-OL
- 1- ( (2,3-DIMETHYL-PHENYLIMINO)-METHYL)-NAPHTHALEN-2-OL
Uniqueness
1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C26H25NO4S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-[2-(2-hydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H25NO4S/c1-16-9-12-20(13-10-16)32(29,30)27-22-15-17(2)26(31-4)18(3)24(22)25-21-8-6-5-7-19(21)11-14-23(25)28/h5-15,27-28H,1-4H3 |
Clé InChI |
UWUZPURAKWHKMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2)C)OC)C)C3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R)](/img/structure/B15090115.png)


![2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
![3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B15090155.png)
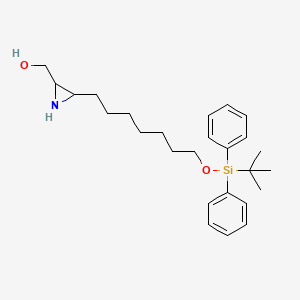
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)

